molecular formula C15H15N3O2 B14167632 6-Methyl-3-(5-propyl-[1,2,4]oxadiazol-3-yl)-quinolin-2-ol CAS No. 714252-85-4

6-Methyl-3-(5-propyl-[1,2,4]oxadiazol-3-yl)-quinolin-2-ol

Cat. No.: B14167632
CAS No.: 714252-85-4
M. Wt: 269.30 g/mol
InChI Key: GONRUOFULDRYGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-3-(5-propyl-[1,2,4]oxadiazol-3-yl)-quinolin-2-ol is a heterocyclic compound that features a quinoline core substituted with a 1,2,4-oxadiazole ring. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both nitrogen and oxygen atoms in the oxadiazole ring contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3-(5-propyl-[1,2,4]oxadiazol-3-yl)-quinolin-2-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of arylamidoximes with carboxylic acids or their derivatives under basic conditions to form the oxadiazole ring . The quinoline core can be introduced through various cyclization reactions involving suitable starting materials such as anilines and ketones.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. The specific conditions, such as temperature, pressure, and solvent choice, are tailored to maximize the production scale while maintaining the desired chemical properties.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3-(5-propyl-[1,2,4]oxadiazol-3-yl)-quinolin-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Manganese dioxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Mechanism of Action

The mechanism of action of 6-Methyl-3-(5-propyl-[1,2,4]oxadiazol-3-yl)-quinolin-2-ol involves its interaction with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating binding to enzymes and receptors . This interaction can inhibit the activity of certain enzymes or disrupt cellular processes, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-3-(5-propyl-[1,2,4]oxadiazol-3-yl)-quinolin-2-ol is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development.

Properties

CAS No.

714252-85-4

Molecular Formula

C15H15N3O2

Molecular Weight

269.30 g/mol

IUPAC Name

6-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)-1H-quinolin-2-one

InChI

InChI=1S/C15H15N3O2/c1-3-4-13-17-14(18-20-13)11-8-10-7-9(2)5-6-12(10)16-15(11)19/h5-8H,3-4H2,1-2H3,(H,16,19)

InChI Key

GONRUOFULDRYGD-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=NO1)C2=CC3=C(C=CC(=C3)C)NC2=O

solubility

15 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.